6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid 6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17534058
InChI: InChI=1S/C13H10N2O3S/c1-18-9-4-2-8(3-5-9)10-6-15-11(12(16)17)7-19-13(15)14-10/h2-7H,1H3,(H,16,17)
SMILES:
Molecular Formula: C13H10N2O3S
Molecular Weight: 274.30 g/mol

6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17534058

Molecular Formula: C13H10N2O3S

Molecular Weight: 274.30 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid -

Specification

Molecular Formula C13H10N2O3S
Molecular Weight 274.30 g/mol
IUPAC Name 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Standard InChI InChI=1S/C13H10N2O3S/c1-18-9-4-2-8(3-5-9)10-6-15-11(12(16)17)7-19-13(15)14-10/h2-7H,1H3,(H,16,17)
Standard InChI Key ZKOICHWBFIBOLA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)O

Introduction

Structural Characteristics and Nomenclature

6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid features a fused bicyclic core comprising imidazole and thiazole rings, substituted at the 6-position with a 4-methoxyphenyl group and at the 3-position with a carboxylic acid moiety. The IUPAC name derives from the numbering system of the imidazo[2,1-b]thiazole scaffold, where:

  • Position 6: 4-Methoxyphenyl substituent

  • Position 3: Carboxylic acid functional group

Comparative analysis with structurally related compounds, such as ethyl 5-(4-methylsulfonylphenyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxylate (PubChem CID: 44365758), reveals that the carboxylic acid group enhances polarity and hydrogen-bonding capacity compared to ester derivatives . The methoxy group at the para position of the phenyl ring likely influences electronic properties, as seen in 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde (CAS: 134670-46-5), where methoxy substitution modulates lipophilicity.

Synthetic Methodologies

Core Scaffold Construction

The imidazo[2,1-b]thiazole core is typically synthesized via cyclization reactions. A representative pathway involves:

  • Condensation: Ethyl bromopyruvate reacts with thiourea to form ethyl-2-aminothiazole-4-carboxylate .

  • Cyclization: Treatment with phenacyl bromides yields intermediates like 5a–e, which undergo hydrolysis to carboxylic acids .

For 6-(4-Methoxy-phenyl) derivatives, 4-methoxyphenacyl bromide would serve as the cyclizing agent. This aligns with methods used for 6-(4-methylphenyl)imidazo[2,1-b]thiazole (CAS: 7008-64-2), where phenacyl bromides with methyl substituents generate analogous structures .

Physicochemical Properties

While experimental data for the exact compound is unavailable, properties can be extrapolated from analogs:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₃H₁₀N₂O₃SDerived from structural analogs
Molecular Weight286.29 g/molCalculated from formula
logP (Lipophilicity)~2.1Compared to ethyl ester analog
Aqueous SolubilityLow (≤10 µg/mL)Carboxylic acid enhances polarity

The methoxy group (-OCH₃) contributes to electron-donating effects, potentially increasing stability against oxidative degradation compared to non-substituted phenyl analogs.

Computational and Spectral Insights

NMR Predictions

  • ¹H NMR: Expected signals include:

    • δ 8.2–8.5 ppm (imidazo-thiazole protons)

    • δ 6.8–7.4 ppm (methoxyphenyl aromatic protons)

    • δ 3.8 ppm (methoxy -OCH₃ group)

IR Spectroscopy

  • Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid)

  • Bands at 1250–1050 cm⁻¹ (C-O-C stretch from methoxy group)

Challenges and Future Directions

  • Synthetic Optimization: Current routes for analogs require multi-step protocols with moderate yields (e.g., 45–60% for sulfonyl piperazine conjugates) . Flow chemistry or microwave-assisted synthesis could improve efficiency.

  • Biological Screening: Prioritize testing against cancer-associated CA isoforms (hCA IX/XII) given the overexpression in tumors .

  • Prodrug Development: Ester prodrugs could address solubility limitations, as seen in ethyl carboxylate derivatives .

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